3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
Description
3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an indole moiety, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
3-ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-23-18-12-8-6-9-14(18)16(21(23)26)13-19-22-17-11-7-5-10-15(17)20(25)24(19)4-2/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPPTERTDOHIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3CC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate indole derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of automated systems for the addition of reagents and control of reaction conditions. Solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one
- 2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one
Uniqueness
3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
